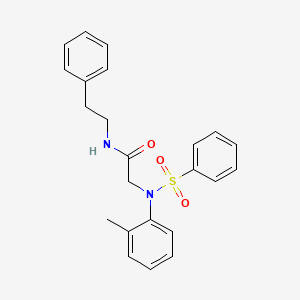![molecular formula C19H20N2O2 B4885173 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as PACAP-27, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It was first identified in the late 1980s as a member of the vasoactive intestinal peptide (VIP) family and has since been studied extensively for its neuroprotective and neurotrophic properties.
作用機序
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and are involved in a range of physiological processes such as neurotransmitter release, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of using 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments is its specificity for the PAC1 receptor, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of this compound can vary depending on the specific experimental conditions, such as the dose and timing of administration.
将来の方向性
There are several potential future directions for research on 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide. One area of interest is the development of novel PAC1 receptor agonists and antagonists for therapeutic use. Another area of interest is the investigation of the role of this compound in the regulation of circadian rhythms and sleep-wake cycles. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective and neurotrophic effects of this compound, as well as its potential applications in the treatment of various neurological and neurodegenerative diseases.
In conclusion, this compound is a peptide that has gained significant attention in scientific research for its potential therapeutic applications in various neurological and neurodegenerative diseases. Its mechanism of action involves binding to three different receptors, and it has been shown to have a range of biochemical and physiological effects in the brain. While there are several advantages to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.
合成法
The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves coupling amino acids onto a solid support, which is then cleaved to release the peptide. This compound is synthesized using a protected peptide resin, which is then deprotected and cleaved to yield the final product.
科学的研究の応用
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and neurodegenerative diseases. It has been shown to have neuroprotective and neurotrophic effects in various animal models of brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(1-phenylcyclopentanecarbonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIGOOUMPLQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4885098.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4885108.png)
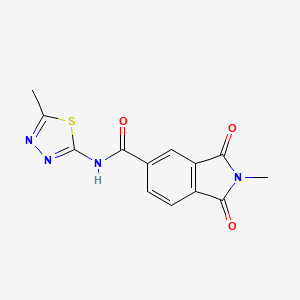
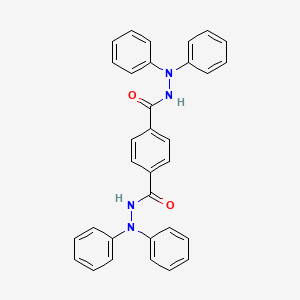
![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)
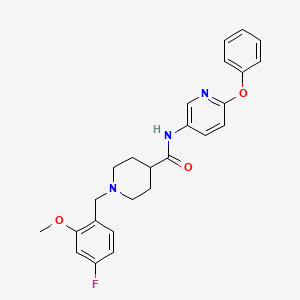
![3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
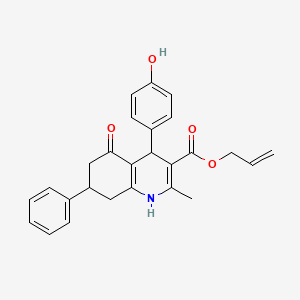
![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)
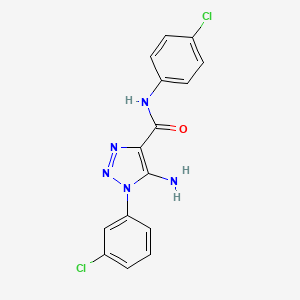
![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)
![N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B4885180.png)
